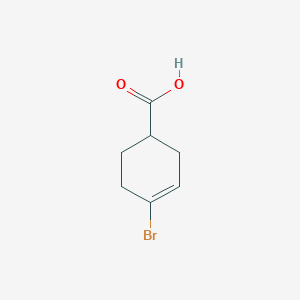

4-Bromocyclohex-3-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQSTPXVCBGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743098 | |

| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854722-22-8 | |

| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid

An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents and complex organic molecules. The synthesis is strategically designed as a three-step process, commencing with a Diels-Alder cycloaddition to form the core cyclohexene ring structure, followed by a regioselective allylic bromination, and culminating in the hydrolysis of an ester intermediate to yield the target carboxylic acid. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents relevant characterization data, thereby serving as a comprehensive resource for researchers in the field.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a reactive bromine atom and a versatile carboxylic acid moiety. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the allylic position provides a handle for a variety of subsequent nucleophilic substitution and cross-coupling reactions, while the carboxylic acid group allows for amide bond formation, esterification, and other derivatizations.

The synthetic strategy detailed herein is predicated on a convergent and efficient approach that leverages well-established and reliable chemical transformations. The overall pathway can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

This guide will now delve into the specifics of each of these transformative steps, providing both theoretical justification and practical, actionable protocols.

Step 1: Formation of the Cyclohexene Core via Diels-Alder Reaction

The foundational step in this synthesis is the construction of the six-membered ring through a [4+2] cycloaddition, more commonly known as the Diels-Alder reaction. This Nobel Prize-winning reaction is a powerful tool in organic synthesis for its ability to form cyclic compounds with high stereospecificity and regioselectivity.[1]

Mechanistic Rationale

The Diels-Alder reaction involves the concerted interaction between the π-systems of a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate). The use of methyl acrylate, an electron-deficient alkene, and 1,3-butadiene, an electron-rich diene, provides a favorable electronic matchup for this pericyclic reaction. The reaction can be catalyzed by a Lewis acid, such as BF₃, which coordinates to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[1][2]

Experimental Protocol: Synthesis of Methyl cyclohex-3-ene-1-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Butadiene | 54.09 | (Excess) | - |

| Methyl Acrylate | 86.09 | 86.1 g | 1.0 |

| Hydroquinone | 110.11 | 1.0 g | - |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

A high-pressure reaction vessel is charged with methyl acrylate, hydroquinone (as a polymerization inhibitor), and toluene.

-

The vessel is cooled to -10 °C, and liquefied 1,3-butadiene is carefully introduced in excess.

-

The vessel is sealed and heated to 150 °C for 6-8 hours with constant stirring.

-

After cooling to room temperature, the excess butadiene is carefully vented.

-

The reaction mixture is transferred to a round-bottom flask, and the toluene is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield methyl cyclohex-3-ene-1-carboxylate as a colorless liquid.

Step 2: Regioselective Allylic Bromination

With the cyclohexene core established, the next critical step is the introduction of a bromine atom at the 4-position. For this transformation, allylic bromination using N-bromosuccinimide (NBS) is the method of choice. This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position over the vinylic positions of the double bond.[3]

Mechanistic Insights

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator like AIBN. The resulting bromine radical abstracts a hydrogen atom from one of the allylic positions of the cyclohexene ring, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which propagates the chain reaction.[1] The use of NBS is crucial as it maintains a low, steady concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine to the double bond.[3]

Experimental Protocol: Synthesis of Methyl 4-bromocyclohex-3-ene-1-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl cyclohex-3-ene-1-carboxylate | 140.18 | 70.1 g | 0.5 |

| N-Bromosuccinimide (NBS) | 177.98 | 97.9 g | 0.55 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 500 mL | - |

Procedure:

-

To a solution of methyl cyclohex-3-ene-1-carboxylate in carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stirrer, add NBS and a catalytic amount of AIBN.

-

The reaction mixture is heated to reflux (approximately 77 °C) and irradiated with a UV lamp to facilitate radical initiation.

-

The reaction is monitored by GC-MS. The completion of the reaction is indicated by the consumption of the starting material and the disappearance of the denser NBS from the bottom of the flask, with the formation of the less dense succinimide which floats on the surface.

-

After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford methyl 4-bromocyclohex-3-ene-1-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the conversion of the methyl ester to the desired carboxylic acid. This is readily achieved through base-catalyzed hydrolysis, a process also known as saponification.[4]

Mechanistic Consideration

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final product.[4]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-bromocyclohex-3-ene-1-carboxylate | 219.08 | 43.8 g | 0.2 |

| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.3 |

| Methanol | 32.04 | 200 mL | - |

| Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (HCl), concentrated | 36.46 | (to pH 1-2) | - |

Procedure:

-

The methyl 4-bromocyclohex-3-ene-1-carboxylate is dissolved in methanol in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-3 hours.

-

The reaction is monitored by TLC until the starting ester is no longer detectable.

-

After cooling, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₉BrO₂ |

| Molecular Weight | 205.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 132.5-133.5 °C |

Spectroscopic Data:

-

¹H NMR: Expected signals would include peaks corresponding to the vinylic proton, the proton on the carbon bearing the bromine, the proton on the carbon bearing the carboxylic acid, and the methylene protons of the ring.

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbon, the two sp² carbons of the double bond, the carbon attached to the bromine, the carbon attached to the carboxylic acid, and the remaining sp³ carbons of the ring.

-

IR Spectroscopy: Characteristic absorptions would be observed for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By employing a logical sequence of well-understood and high-yielding reactions, this protocol offers an efficient route to a valuable synthetic intermediate. The mechanistic discussions and detailed experimental procedures are intended to empower researchers in their efforts to synthesize this and related molecules for applications in drug discovery and materials science.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

Sources

A Comprehensive Technical Guide to 4-Bromocyclohex-3-ene-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocyclohex-3-ene-1-carboxylic acid, a halogenated cyclic alkene, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid cyclohexene scaffold, coupled with the reactive handles of a carboxylic acid and a vinyl bromide, provides a unique platform for the synthesis of complex molecular architectures. This guide, intended for researchers and scientists, offers a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic routes, reactivity profile, and its burgeoning applications as a key building block in the development of novel therapeutics.

IUPAC Name: this compound[1]

CAS Number: 854722-22-8[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of this compound and its saturated analog, 4-bromocyclohexane-1-carboxylic acid, for which more extensive data is available.

| Property | Value (this compound) | Value (4-bromocyclohexane-1-carboxylic acid) | Source |

| Molecular Formula | C₇H₉BrO₂ | C₇H₁₁BrO₂ | [2] |

| Molecular Weight | 205.05 g/mol | 207.06 g/mol | [2][3] |

| Appearance | White powder | - | [4] |

| Melting Point | 132.5-133.5 °C | - | [4] |

| Boiling Point (Predicted) | 313.0 ± 42.0 °C | - | [4] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | - | [4] |

| pKa (Predicted) | 4.37 ± 0.40 | - | [4] |

Safety Profile:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be logically approached from its non-brominated precursor, cyclohex-3-ene-1-carboxylic acid. The key transformation is the introduction of a bromine atom at the allylic position, which can be achieved through a radical substitution reaction. A plausible and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the allylic bromination of cyclohexene derivatives.

Materials:

-

Cyclohex-3-ene-1-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohex-3-ene-1-carboxylic acid in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to yield pure this compound as a white solid.

-

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the double bond, and the vinyl bromide. This trifunctional nature makes it a highly valuable and versatile building block in organic synthesis.

Caption: Key reactive sites of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a wide range of standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amidation: Coupling with amines using standard peptide coupling reagents to generate amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Alkene

The double bond can participate in various addition reactions, such as:

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Epoxidation: Reaction with peroxy acids to form the corresponding epoxide.

Reactions of the Vinyl Bromide

The vinyl bromide functionality is particularly useful for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the cyclohexene ring.

Applications in Drug Discovery and Development

The cyclohexene scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The presence of a carboxylic acid group can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and ability to interact with biological targets. The vinyl bromide provides a convenient point for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Derivatives of cyclohexene carboxylic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[5] The rigid conformation of the cyclohexene ring can be used to control the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for a particular biological target.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (δ 10-13 ppm).

-

The vinyl proton adjacent to the bromine atom would likely resonate in the region of δ 5.5-6.5 ppm.

-

The allylic protons and the proton on the carbon bearing the carboxylic acid would appear in the range of δ 2.0-3.5 ppm.

-

The remaining methylene protons would be observed further upfield.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-185 ppm.

-

The sp² carbons of the double bond would appear between δ 120-140 ppm.

-

The remaining sp³ carbons of the cyclohexene ring would resonate in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[6]

-

A strong C=O stretching absorption from the carboxylic acid should be present around 1700-1725 cm⁻¹.[6]

-

A C=C stretching vibration for the alkene is anticipated around 1640-1680 cm⁻¹.

-

A C-Br stretching frequency would be observed in the fingerprint region.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a rigid scaffold and multiple reactive functional groups allows for the facile construction of complex and diverse molecular architectures. A solid understanding of its synthesis, reactivity, and spectroscopic properties is crucial for leveraging its full potential in the design and development of next-generation therapeutics.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

This compound | C7H9BrO2 | CID 70700108. PubChem. [Link]

-

Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research. [Link]

- Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550. PubChem. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

Sources

- 1. This compound | C7H9BrO2 | CID 70700108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 854722-22-8|4-Bromocyclohex-3-enecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 854722-22-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 4-Bromocyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromocyclohex-3-ene-1-carboxylic acid, a halogenated cyclic carboxylic acid of interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a cyclohexene ring, a bromine substituent, and a carboxylic acid functional group, make it a versatile building block for the synthesis of more complex molecules. This document will cover its fundamental molecular and physical properties, methods for its characterization, and relevant safety information.

Core Molecular and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrO₂ | PubChem[1][2] |

| Molecular Weight | 205.05 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 854722-22-8 | PubChem, ChemicalBook[1][3] |

| Appearance | White powder | ChemicalBook[3] |

| Melting Point | 132.5-133.5 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 313.0 ± 42.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.37 ± 0.40 | ChemicalBook[3] |

Molecular Structure and Conformation

The structural arrangement of this compound dictates its reactivity and potential applications. The presence of a double bond within the cyclohexene ring introduces conformational rigidity, while the bromine atom and the carboxylic acid group provide key sites for chemical modification.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols for Characterization

The verification of the identity and purity of this compound is paramount in a research setting. The following are standard experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.

-

¹H NMR (Proton NMR): This technique will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show signals corresponding to the vinylic proton, the proton on the carbon bearing the carboxylic acid, and the aliphatic protons of the cyclohexene ring.

-

¹³C NMR (Carbon-13 NMR): This experiment will reveal the number of chemically non-equivalent carbon atoms in the molecule. Key signals to identify include those for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure.

-

High-Resolution Mass Spectrometry (HRMS): This is the preferred method for accurately determining the molecular mass, which should correspond to the calculated exact mass of C₇H₉BrO₂. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.

Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

-

The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid should also be present. The C=C stretching vibration of the cyclohexene ring is expected to appear in the 1640-1680 cm⁻¹ region.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromocyclohex-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-3-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

"4-Bromocyclohex-3-ene-1-carboxylic acid" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromocyclohex-3-ene-1-carboxylic Acid

Introduction

This compound is a halogenated cyclic organic compound with the molecular formula C₇H₉BrO₂ and a molecular weight of approximately 205.05 g/mol .[1][2] Its structure incorporates several key functional groups: a carboxylic acid, a carbon-carbon double bond (alkene), and a vinyl bromide within a cyclohexene ring system. This unique combination of features makes it a valuable intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established chemical principles and experimental methodologies.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct fingerprint of the functional groups present.[3] For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Key IR Absorption Bands

The most definitive feature of a carboxylic acid in an IR spectrum is the combination of an extremely broad O-H stretching band and a sharp, intense C=O stretching band.[4][5] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist primarily as a dimer in the solid state or in concentrated solutions.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very Broad, Strong |

| Vinylic C-H | Stretch | ~3050 - 3020 | Medium, Sharp (often on O-H) |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium, Sharp (often on O-H) |

| Carbonyl C=O | Stretch | 1725 - 1700 | Strong, Sharp |

| Alkene C=C | Stretch | ~1650 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| O-H Bend | Out-of-plane bend | ~920 | Broad, Medium |

| Vinyl C-Br | Stretch | ~600 - 500 | Medium |

Expert Interpretation

The simultaneous observation of the intense carbonyl absorption around 1710 cm⁻¹ and the expansive O-H trough from 3300 to 2500 cm⁻¹ provides unequivocal evidence for the carboxylic acid functionality.[6] The C-H stretching bands for the alkene and alkane portions of the ring will appear as sharper, weaker peaks superimposed on this broad O-H feature.[4] The C=C stretch, while present, may be weak. The C-O stretch and the broad O-H out-of-plane bend are further confirmatory peaks for the carboxylic acid group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and press arm after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of all hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| =CH- (H3) | 5.8 - 6.2 | Multiplet | 1H |

| -CH(COOH) (H1) | 2.6 - 3.0 | Multiplet | 1H |

| Allylic -CH₂- (H2, H5) | 2.2 - 2.8 | Multiplets | 4H |

| Aliphatic -CH₂- (H6) | 1.8 - 2.4 | Multiplet | 2H |

Note: The numbering corresponds to the cyclohexene ring, with C1 being the carbon attached to the carboxylic acid.

Causality Behind Chemical Shifts:

-

-COOH Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, placing its signal far downfield. It typically does not couple with other protons.

-

Olefinic Proton (=CH-): This proton is on an sp²-hybridized carbon and is deshielded, appearing in the typical alkene region. Its chemical shift is influenced by the adjacent bromine atom.[7]

-

Methine and Methylene Protons: The protons on the sp³-hybridized carbons of the ring appear at higher fields. The methine proton at C1 is deshielded by the adjacent carboxylic acid group. The allylic protons at C2 and C5 are deshielded by the adjacent double bond. The protons at C6 are the most shielded. Due to the rigid ring structure, the methylene protons are diastereotopic and will likely appear as complex multiplets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C =O | 175 - 185 |

| -C (Br)=CH- (C4) | 125 - 135 |

| -C(Br)=C H- (C3) | 120 - 130 |

| -C H(COOH) (C1) | 35 - 45 |

| Allylic -C H₂- (C2, C5) | 25 - 35 |

| Aliphatic -C H₂- (C6) | 20 - 30 |

Expert Interpretation: The carbonyl carbon is the most deshielded and easily identified.[8] The two sp² carbons of the double bond will appear in the 120-135 ppm range. The remaining sp³ carbons of the ring will be found at higher fields (< 50 ppm). The use of 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be essential for the definitive assignment of all proton and carbon signals in this complex spin system.[9]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton, which can sometimes exchange with trace water in CDCl₃.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. If needed, add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

-

Homogenization: Cap the tube and gently invert it or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

-

Acquisition: Insert the tube into the NMR spectrometer. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire the ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the ¹³C spectrum. This requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[10] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments.

-

[M]⁺ Peak: Corresponds to the molecule with the ⁷⁹Br isotope (m/z ≈ 204).

-

[M+2]⁺ Peak: Corresponds to the molecule with the ⁸¹Br isotope (m/z ≈ 206). The intensity of the [M]⁺ and [M+2]⁺ peaks will be nearly identical, which is a definitive indicator for the presence of a single bromine atom in the molecule.[11]

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion will fragment in predictable ways, primarily driven by the formation of stable carbocations or neutral molecules.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 204 / 206 | [C₇H₉BrO₂]⁺ | Molecular Ion |

| 187 / 189 | [C₇H₈BrO]⁺ | •OH |

| 159 / 161 | [C₆H₈Br]⁺ | •COOH |

| 125 | [C₇H₉O₂]⁺ | •Br |

| 80 | [C₆H₈]⁺ | C(O)O + HBr (Retro-Diels-Alder) |

Expert Interpretation: The loss of a bromine radical (•Br) to give a peak at m/z 125 is a common fragmentation pathway for alkyl and vinyl halides. The carboxylic acid moiety can lose a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[12] Another plausible fragmentation for cyclohexene systems is a retro-Diels-Alder reaction, which would lead to the loss of butadiene and subsequent fragments.

Visualization of Key Fragmentation Pathways

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (the molecular ion).

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

Integrated Spectroscopic Workflow for Structural Elucidation

No single technique provides all the necessary information. The synergy between IR, NMR, and MS creates a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is highly characteristic. IR spectroscopy confirms the presence of the essential carboxylic acid and alkene functional groups. Mass spectrometry establishes the molecular weight and confirms the presence of a single bromine atom through its distinct M/M+2 isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's constitution and regiochemistry. The combined application of these powerful analytical techniques provides the rigorous, verifiable data required for high-level chemical research and pharmaceutical development.

References

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

eGyanKosh. (n.d.). UNIT 11 HALOGEN DERIVATIVES. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Wisconsin–Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. This compound | C7H9BrO2 | CID 70700108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 854722-22-8|4-Bromocyclohex-3-enecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. savemyexams.com [savemyexams.com]

- 11. whitman.edu [whitman.edu]

- 12. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Solubility of 4-Bromocyclohex-3-ene-1-carboxylic Acid in Common Organic Solvents

Introduction

4-Bromocyclohex-3-ene-1-carboxylic acid is a halogenated cyclic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1] Its utility as a precursor for more complex molecules, including potential therapeutic agents and specialized polymers, necessitates a thorough understanding of its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development.

This technical guide provides an in-depth analysis of the expected solubility profile of this compound. As a Senior Application Scientist, my objective is not merely to present data but to offer a predictive framework grounded in chemical principles and to provide actionable protocols for researchers to determine solubility in their own laboratory settings. This document is designed for researchers, chemists, and drug development professionals who require a practical understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound (Figure 1) presents a fascinating dichotomy of polar and non-polar characteristics.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrO₂ | PubChem[2] |

| Molecular Weight | 205.05 g/mol | PubChem[2][3] |

| XLogP3 | 1.7 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

The molecule can be dissected into three key regions influencing its solubility:

-

The Cyclohexene Ring: This bulky, non-polar hydrocarbon backbone contributes to solubility in non-polar, lipophilic solvents.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] This moiety is expected to dominate solubility in polar, protic solvents. Carboxylic acids are generally weak acids, and their solubility can be dramatically increased in basic aqueous solutions due to the formation of a highly polar carboxylate salt.[5]

-

The Bromine Atom: As an electronegative substituent, the bromine atom introduces polarity and can participate in dipole-dipole interactions, though it is less influential than the carboxylic acid group.[1]

Based on these features, a qualitative prediction of solubility in common organic solvents can be made using the "like dissolves like" principle.

Predicted Solubility Profile

In the absence of extensive published quantitative data, this section provides a predictive solubility profile based on first principles. This table should be used as a guideline for solvent selection in experimental work.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Water | High | Sparingly Soluble | The polar carboxylic acid group will interact favorably with water, but the non-polar cyclohexene ring will limit overall solubility. |

| Methanol, Ethanol | High | Soluble to Highly Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl portion of the solvent can also interact with the cyclohexene ring. |

| Polar Aprotic Solvents | |||

| Acetone, Tetrahydrofuran (THF) | Medium-High | Soluble | These solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. |

| Dichloromethane (DCM) | Medium | Moderately Soluble | DCM's moderate polarity can solvate the polar regions of the molecule to some extent, while also interacting with the non-polar backbone. |

| Ethyl Acetate | Medium | Moderately Soluble | As an ester, it can act as a hydrogen bond acceptor. Its overall polarity is suitable for dissolving molecules with both polar and non-polar character. |

| Non-Polar Solvents | |||

| Toluene, Hexanes | Low | Sparingly Soluble to Insoluble | The dominant non-polar nature of these solvents will not effectively solvate the highly polar carboxylic acid group, leading to poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of this compound. This self-validating system ensures accurate and reproducible results.

Qualitative Solubility Determination

This initial screening method is rapid and provides a general understanding of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, acetone, dichloromethane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, precisely weighed amount (e.g., 5 mg) of this compound to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.[6]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[6]

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for analysis)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a micropipette and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The general workflow for determining solubility is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- Benchchem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6.

- Biosynth. (n.d.). 4-Methylcyclohex-3-ene-1-carboxylic acid | 4342-60-3 | FM30105.

- Benchchem. (n.d.). This compound | 854722-22-8.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). This compound | C7H9BrO2 | CID 70700108.

- BLD Pharm. (n.d.). 854722-22-8|4-Bromocyclohex-3-enecarboxylic acid.

- ChemicalBook. (n.d.). This compound | 854722-22-8.

- PubChem. (n.d.). 4-Bromocyclohex-2-ene-1-carboxylic acid | C7H9BrO2 | CID 77230388.

- PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- Thermo Fisher Scientific. (2012, May 3). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.

- LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

Sources

- 1. This compound | 854722-22-8 | Benchchem [benchchem.com]

- 2. This compound | C7H9BrO2 | CID 70700108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromocyclohex-2-ene-1-carboxylic acid | C7H9BrO2 | CID 77230388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. aqa.org.uk [aqa.org.uk]

- 6. chem.ws [chem.ws]

"4-Bromocyclohex-3-ene-1-carboxylic acid" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Bromocyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional molecule of interest in synthetic organic chemistry and drug discovery, incorporating both a reactive allylic bromide and a carboxylic acid tethered to a cyclohexene scaffold. The inherent reactivity of these functionalities presents unique challenges for the long-term stability and storage of this compound. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, delineates potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Synthetic Potential and Inherent Reactivity

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The carboxylic acid moiety allows for amide bond formation, esterification, and other carboxylate-based transformations. The allylic bromide provides a handle for nucleophilic substitution reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The cyclohexene ring offers a stereochemically rich framework that can be further functionalized.

However, the very features that make this molecule synthetically attractive also render it susceptible to degradation. The stability of this compound is governed by the interplay of its constituent functional groups and the overall stereoelectronic properties of the cyclohexene ring. A thorough understanding of its chemical liabilities is paramount for its effective use in multi-step syntheses and for maintaining the purity of stock materials over time.

Structural Features and Their Influence on Stability

The stability of this compound is primarily dictated by two key structural motifs: the allylic bromide and the cyclohexene ring system.

The Allylic Bromide: A Locus of Reactivity

The carbon-bromine bond at the 4-position is allylic to the double bond of the cyclohexene ring. This position is activated towards both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The stability of the intermediate allylic carbocation or radical is enhanced by resonance delocalization, which lowers the activation energy for these pathways[1][2]. This inherent reactivity makes the allylic bromide susceptible to degradation by common laboratory contaminants such as water and other nucleophiles.

The Cyclohexene Ring: Conformational Considerations

The cyclohexene ring exists in a half-chair conformation. The substituents, the bromine atom and the carboxylic acid group, can occupy pseudo-axial or pseudo-equatorial positions. Bulky substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions[3]. The conformational preference of the substituents in this compound can influence its reactivity and, consequently, its stability.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical liabilities of this compound, the following storage and handling conditions are recommended to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C [4]or lower (-20 °C for long-term storage) | Reduces the rate of all chemical degradation reactions, including hydrolysis and elimination. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture-mediated degradation. Safety data for a similar compound, 3-cyclohexene-1-carboxylic acid, recommends storage under inert gas.[5][6] |

| Light | Amber vial or stored in the dark | Minimizes the potential for light-induced radical reactions. |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the reactive allylic bromide. |

| pH | Avoid acidic or basic conditions | The compound is a carboxylic acid and can be sensitive to pH changes. The allylic bromide is also more susceptible to hydrolysis under acidic or basic conditions. |

Handling Procedures

-

Inert Atmosphere: When handling, it is advisable to work under an inert atmosphere, especially if the compound is to be stored for an extended period after opening.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of contaminants that could catalyze degradation.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to moisture and air.

Experimental Protocol: Long-Term Stability Study

To empirically determine the stability of this compound, a long-term stability study should be conducted.

Study Design

-

Sample Preparation: Aliquot the compound into multiple amber glass vials with Teflon-lined caps.

-

Storage Conditions: Store the vials under the following conditions:

-

-20 °C (Control)

-

4 °C

-

25 °C / 60% Relative Humidity (Accelerated)

-

40 °C / 75% Relative Humidity (Forced Degradation)

-

-

Time Points: Pull samples for analysis at T=0, 1, 3, 6, 12, and 24 months.

-

Analytical Methods:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid is a suitable starting point.

-

Structure Verification: Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

-

Step-by-Step HPLC Method for Purity Assessment

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

-

Sample Preparation: At each time point, dissolve an accurately weighed amount of the compound from the stability study in acetonitrile to a final concentration of 0.1 mg/mL.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Data Analysis: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Caption: Workflow for a long-term stability study.

Conclusion

This compound is a molecule with significant synthetic utility, but its inherent reactivity necessitates careful storage and handling to maintain its integrity. The presence of an allylic bromide makes it susceptible to hydrolysis, elimination, and radical-mediated degradation. By understanding these potential degradation pathways, researchers can implement appropriate storage conditions—namely, low temperature, inert atmosphere, and protection from light and moisture—to ensure the long-term stability of this valuable compound. The implementation of a systematic stability study is the most robust approach to empirically define the shelf-life and optimal storage conditions for this compound in a laboratory or manufacturing setting.

References

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromocyclohex-3-ene-1-carboxylic acid

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for the handling, storage, and disposal of 4-Bromocyclohex-3-ene-1-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Chemical Profile and Hazard Identification

This compound is a halogenated organic carboxylic acid. Its structure, containing a bromine atom, an alkene, and a carboxylic acid functional group, dictates its reactivity and hazard profile. While specific toxicological data for this exact compound is not widely published, its hazards can be inferred from structurally similar molecules, such as other halogenated compounds and cyclohexene carboxylic acids.

The primary hazards are associated with its corrosive nature, potential for skin and eye irritation or damage, and possible respiratory irritation. The presence of the carboxylic acid group suggests it will act as a corrosive agent, capable of causing severe burns upon contact.[1][2]

Table 1: Chemical and Physical Properties Note: Data is based on structurally similar compounds and supplier information, as specific experimental data for this compound is limited.

| Property | Value | Source/Rationale |

| Molecular Formula | C₇H₉BrO₂ | - |

| Molecular Weight | 205.05 g/mol | - |

| Appearance | Solid (Assumed) | Typical for similar carboxylic acids |

| InChI Key | InChI=1S/C7H9BrO2/c8-6-4-2-5(1-3-6)7(9)10/h4,6,8H,1-3H2,(H,9,10) | - |

| Primary Hazards | Skin Corrosion/Irritation, Serious Eye Damage, Respiratory Irritation | Based on Safety Data Sheets of analogous compounds like 3-Cyclohexene-1-carboxylic acid.[1] |

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated. Laboratory personnel should handle this compound, at a minimum, as if it carries these warnings.

-

Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns and irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System). May cause respiratory irritation.[1][3]

-

Acute Toxicity (Oral): May be Category 4. Harmful if swallowed.[4]

The rationale for these classifications stems from the compound's functional groups. The carboxylic acid is inherently corrosive, capable of denaturing proteins and causing irreversible tissue damage upon contact.[5] The bromine substituent can enhance its reactivity and potential for systemic effects if absorbed.

Risk Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This ensures that the most effective measures are considered first, with Personal Protective Equipment (PPE) serving as the final line of defense.

Diagram: Hierarchy of Controls for Handling this compound

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, and provides a physical barrier in case of splashes.

-

Causality: Halogenated organic acids can have significant vapor pressure or become airborne as dust. Inhalation can cause severe irritation to the respiratory tract.[1] A fume hood maintains negative pressure, drawing contaminated air away from the user.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This document should outline every step, from material weighing to quenching and waste disposal.

-

Designated Work Areas: Clearly label the area where this compound is being used. This prevents cross-contamination and alerts others to the potential hazard.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in the SOP. Training records should be maintained.

-

Good Housekeeping: Maintain a clean and orderly workspace to prevent accidental contact or spills.[7]

Personal Protective Equipment (PPE)

PPE is essential but should not be relied upon as the primary safety measure. Always inspect PPE for damage before use and dispose of contaminated items properly.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[2][6]

-

Skin Protection:

-

A flame-resistant lab coat must be worn and fully buttoned.

-

Gloves: Double-gloving is recommended. Use gloves resistant to both acids and organic compounds. Neoprene or thicker nitrile gloves are generally suitable for handling corrosive acids.[8] Always consult the glove manufacturer's compatibility chart. Gloves must be removed without touching the outer surface and disposed of after use.[6]

-

-

Respiratory Protection: If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a respirator with an appropriate acid gas/organic vapor cartridge may be necessary.[2]

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a template and must be adapted for specific experimental contexts.

1. Preparation and Pre-Work Checklist: 1.1. Verify the chemical fume hood has a current certification sticker and is functioning correctly. 1.2. Assemble all necessary equipment (glassware, stir plates, reagents) inside the fume hood. 1.3. Locate the nearest safety shower and eyewash station. Ensure the pathway is clear. 1.4. Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate). 1.5. Don all required PPE: face shield over safety goggles, lab coat, and double gloves.

2. Handling and Dispensing: 2.1. Conduct all manipulations of the solid compound within the fume hood.[6] 2.2. When weighing, tare a container on the balance, then return it to the fume hood to add the compound. This minimizes contamination of the balance area. 2.3. If dissolving, slowly add the acid to the solvent while stirring. Never add solvent to the acid, especially water, to avoid a potentially exothermic reaction and splashing.[9]

3. During the Reaction: 3.1. Keep the fume hood sash at the lowest practical height. 3.2. Clearly label all vessels. 3.3. Continuously monitor the reaction for any unexpected changes.

4. Post-Procedure and Cleanup: 4.1. Quench any unreacted material using an appropriate and pre-planned procedure. 4.2. Clean glassware inside the fume hood. 4.3. Wipe down the work surface with an appropriate decontaminating solution. 4.4. Dispose of waste in a designated, clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with incompatible waste streams.[11]

5. Doffing PPE: 5.1. Remove outer gloves first, turning them inside out. 5.2. Remove the face shield and goggles. 5.3. Remove the lab coat. 5.4. Remove inner gloves. 5.5. Wash hands thoroughly with soap and water.[8][12]

Emergency Procedures

Immediate and correct action is critical in an emergency.

Diagram: First Aid Decision Tree for Exposure

Caption: A decision tree for immediate first aid response following exposure.

-

Skin Contact: The primary response is immediate and prolonged dilution with water.[5] Remove contaminated clothing while under a safety shower to ensure all affected areas are flushed. Seek medical attention immediately, as corrosive burns can be deep and slow to heal.

-

Eye Contact: This is a medical emergency. Immediate flushing with water for at least 15 minutes is critical to prevent permanent eye damage.[13] Forcibly hold the eyelids open to ensure water reaches all surfaces of the eye and lid.

-

Inhalation: Remove the individual to fresh air. If they experience any respiratory symptoms, seek immediate medical help.[1]

-

Ingestion: Do NOT induce vomiting, as this can cause a second round of damage to the esophagus.[1][13] Rinse the mouth thoroughly with water and call a poison control center or doctor immediately.[4]

Spill Response

-

Small Spill (inside a fume hood):

-

Alert others in the lab.

-

Use a neutralizing agent like sodium bicarbonate or a commercial acid spill kit. Apply it slowly from the outside of the spill inwards.[9]

-

Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite or sand).

-

Scoop the material into a designated hazardous waste container.

-

Clean the area with soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.[14]

-

Alert laboratory and institutional safety personnel.

-

Close the doors to the lab and prevent re-entry.

-

Allow only trained emergency responders to handle the cleanup.

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][12] The storage location should be a designated corrosives cabinet.[9] Store away from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[1][2]

-

Disposal: All waste containing this compound must be disposed of as hazardous waste. Collect it in a properly labeled, robust container designated for halogenated organic waste.[10] Never pour this chemical down the drain.[10] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for a similar compound.

-

Angene Chemical. (2021). Safety Data Sheet: 3-Bromocyclohexene. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). Standard Operating Procedure (SOP) Working with Corrosives: Acids and Bases. Retrieved from [Link]

- Thermo Fisher Scientific. (2011). Safety Data Sheet.

-

Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

University of Nevada, Reno. (2015). Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]

-

Health and Safety Executive. (2022). Toxicity levels of chemicals. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

-

Gelest, Inc. (n.d.). BIS[m-(2-TRIETHOXYSILYLETHYL)TOLYL]POLYSULFIDE. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 6. angenechemical.com [angenechemical.com]

- 7. Safety Manual | Chemistry [chem.duke.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. research.arizona.edu [research.arizona.edu]

- 10. hscprep.com.au [hscprep.com.au]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. fishersci.se [fishersci.se]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. chemicals.co.uk [chemicals.co.uk]

The Strategic Application of 4-Bromocyclohex-3-ene-1-carboxylic Acid in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Latent Potential

4-Bromocyclohex-3-ene-1-carboxylic acid, a bifunctional carbocyclic molecule, is emerging as a valuable intermediate in the fine chemical industry, particularly in the realms of pharmaceutical and agrochemical synthesis. Its unique structural architecture, featuring a vinyl bromide, a cyclohexene ring, and a carboxylic acid moiety, offers a triad of reactive sites that can be selectively manipulated to construct complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility as a strategic building block in the development of novel bioactive compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 854722-22-8 | [1][2] |

| Molecular Formula | C₇H₉BrO₂ | [2][3][4] |

| Molecular Weight | 205.05 g/mol | [3][4] |

| Appearance | White powder | [1] |

| Melting Point | 132.5-133.5 °C | [1] |

| Boiling Point (Predicted) | 313.0 ± 42.0 °C | [1] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.37 ± 0.40 | [1] |

| Storage Temperature | 0-8 °C | [1] |

Spectroscopic Characterization:

While a publicly available, fully assigned high-resolution spectrum is not readily found in the literature, the expected 1H and 13C NMR spectral features can be predicted based on the structure and general principles of NMR spectroscopy[5][6].

-

¹H NMR: The spectrum is expected to show a downfield signal for the carboxylic acid proton (typically >10 ppm), a signal for the vinylic proton adjacent to the bromine, and a series of signals for the aliphatic protons on the cyclohexene ring.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 170-180 ppm). The sp² carbons of the double bond will also be in the downfield region, with the carbon bearing the bromine atom being influenced by the "heavy atom effect"[6]. The remaining sp³ carbons of the cyclohexene ring will appear in the upfield region.

Synthesis of this compound

The primary route to this compound involves the bromination of the readily available starting material, 3-cyclohexene-1-carboxylic acid. This reaction proceeds via an electrophilic addition of bromine to the double bond, followed by elimination of hydrogen bromide.

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 3-Cyclohexene-1-carboxylic Acid

The bromination of 3-cyclohexene-1-carboxylic acid can lead to a mixture of products, including dibromo derivatives and lactones. The careful control of reaction conditions is therefore crucial to favor the formation of the desired vinyl bromide. The use of a base, such as triethylamine, can promote the elimination of HBr to yield the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyclohexene-1-carboxylic acid in a suitable solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel.

-

Base Addition: After the addition of bromine is complete, slowly add a solution of triethylamine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, allowing for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

A primary application of the vinyl bromide moiety is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[7]. This reaction forms a new carbon-carbon bond by coupling the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the cyclohexene ring.

Caption: Suzuki-Miyaura Coupling Workflow.